1-(2-Methylpyridin-4-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpyridin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQSNSVDULSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587921 | |
| Record name | 1-(2-Methylpyridin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98010-38-9 | |
| Record name | 1-(2-Methylpyridin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of 1 2 Methylpyridin 4 Yl Piperazine
Regioselective Functional Group Interconversions on the Pyridine (B92270) Moiety
The pyridine moiety of 1-(2-methylpyridin-4-yl)piperazine offers several avenues for regioselective functionalization, which can significantly impact the molecule's biological activity and properties. Key transformations include N-oxidation and C-H functionalization.
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, potentially influencing its interaction with biological targets. The oxidation is typically achieved using oxidizing agents such as peroxy acids. For instance, the N-oxide of 2-methylpyridine (B31789) has been synthesized and characterized, providing a direct precedent for this modification on the target compound.
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the pyridine ring is a powerful strategy for introducing new substituents. Regioselective alkylation at the C4 position of pyridines, a challenging transformation due to the potential for over-alkylation and the formation of regioisomers, can be achieved using a blocking group strategy. A maleate-derived blocking group can be employed to direct Minisci-type decarboxylative alkylation specifically to the C4 position, offering a route to a variety of 4-alkylated pyridine derivatives. While not specifically documented for this compound, this methodology presents a viable approach for its regioselective modification.
Modifications and Diversification of the Piperazine (B1678402) Ring System
The piperazine ring, with its two nitrogen atoms, is a hub for a multitude of derivatization reactions, including N-alkylation, N-acylation, and the formation of urea (B33335) and thiourea (B124793) derivatives. These modifications are instrumental in exploring the structure-activity relationships of piperazine-containing compounds.
N-Alkylation and N-Acylation: The secondary amine of the piperazine ring is readily amenable to N-alkylation and N-acylation. N-alkylation can be achieved using alkyl halides, often in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) researchgate.net. Reductive amination offers an alternative route for N-alkylation. N-acylation is typically performed using acid chlorides or anhydrides. A study on the closely related 1-(3-nitropyridin-2-yl)piperazine (B1350711) demonstrated the synthesis of a series of N-arylacetamide and N-aryl-propanamide derivatives by reacting the parent piperazine with various 2-chloro-N-arylacetamides sigmaaldrich.com. This highlights the potential for creating a diverse library of amide derivatives from this compound.
Table 1: Examples of N-Acyl Derivatives Synthesized from a Related Pyridylpiperazine sigmaaldrich.com
| Derivative Type | R-Group on Acyl Moiety |
| N-Arylacetamide | Phenyl |
| N-Arylacetamide | 4-Chlorophenyl |
| N-Arylacetamide | 2,4-Dichlorophenyl |
| N-Arylpropanamide | Phenyl |
| N-Arylpropanamide | 4-Methylphenyl |
Urea and Thiourea Derivatives: The secondary amine of the piperazine ring can also be converted into urea or thiourea functionalities. This is typically achieved by reacting the piperazine with an appropriate isocyanate or isothiocyanate. The synthesis of urea derivatives can also be accomplished using phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI), which offers a safer alternative nih.gov. These derivatives are of significant interest in medicinal chemistry due to their ability to form multiple hydrogen bonds with biological targets nih.govresearchgate.net.
Development of Chemical Probes through Targeted Derivatization
The scaffold of this compound can be strategically derivatized to create chemical probes for studying biological systems. A key application in this area is the development of positron emission tomography (PET) tracers.
PET is a powerful non-invasive imaging technique that requires radiolabeled probes to visualize and quantify biological processes in vivo. The synthesis of a PET imaging agent based on a piperazinyl pyrrolidine-2-one derivative featuring a fluoro-containing 4-methylpyridin-3-yl group has been reported nih.gov. In this work, a fluorine-18 (B77423) (¹⁸F) radioisotope was incorporated into the pyridine ring to create the PET tracer [¹⁸F]T-401 nih.gov. This example underscores the potential of using the this compound core to develop novel PET probes, where a radioactive isotope like ¹⁸F or carbon-11 (B1219553) (¹¹C) could be introduced at a suitable position on either the pyridine or piperazine ring. The development of such probes would enable the non-invasive study of the distribution and target engagement of drugs based on this scaffold.
Advanced Spectroscopic Characterization and Structural Elucidation for 1 2 Methylpyridin 4 Yl Piperazine
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Orbital Interactions
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths of light absorbed correspond to the energy differences between these orbitals, providing valuable information about the molecule's electronic structure. Molecules containing conjugated π systems, where alternating single and double bonds create delocalized electrons, are particularly well-suited for UV-Vis analysis. libretexts.orglumenlearning.com
In the case of 1-(2-methylpyridin-4-yl)piperazine, the key chromophore—the part of the molecule that absorbs light—is the 2-methylpyridine (B31789) ring. The presence of the conjugated π system within this aromatic ring gives rise to characteristic electronic transitions. The primary transitions observed are π → π* transitions, where an electron is excited from a bonding π orbital to an antibonding π* orbital. libretexts.org Additionally, n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital, can also occur. libretexts.org
The absorption maxima (λmax) in the UV-Vis spectrum of this compound are influenced by the electronic properties of both the pyridine (B92270) ring and the substituents. The methyl group, being an electron-donating group, can cause a slight red shift (a shift to longer wavelengths) in the absorption bands compared to unsubstituted pyridine. The piperazine (B1678402) group can also influence the electronic environment. The solvent used for the analysis can also affect the spectrum; polar solvents may cause a blue shift (a shift to shorter wavelengths) for n → π* transitions. libretexts.org
A typical UV-Vis spectrum for a compound with a similar pyridine chromophore would exhibit strong absorption bands in the UV region, generally below 400 nm. libretexts.org The intensity of these bands is quantified by the molar absorptivity (ε), with π → π* transitions typically having much higher molar absorptivities than n → π* transitions. libretexts.org
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | Bonding π to Antibonding π | Shorter UV (e.g., ~200-280 nm) | High |
| n → π | Non-bonding to Antibonding π | Longer UV (e.g., >280 nm) | Low |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M+•). This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. libretexts.org
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key fragmentation pathway for piperazine derivatives involves the cleavage of the bonds adjacent to the nitrogen atoms, a process known as alpha-cleavage. libretexts.org The fragmentation of this compound would likely involve the breaking of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the pyridine ring.
Commonly observed fragments would include ions corresponding to the 2-methylpyridine moiety and the piperazine ring. For instance, cleavage of the piperazine ring can lead to the loss of specific neutral fragments. The presence of the methyl group on the pyridine ring can also influence the fragmentation, potentially leading to the loss of a methyl radical.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Description |
| 177 | [C10H15N3]+• | Molecular Ion (M+•) |
| 162 | [C9H12N3]+ | Loss of a methyl radical (•CH3) |
| 93 | [C6H7N]+• | 2-Methylpyridine radical cation |
| 84 | [C4H8N2]+• | Piperazine radical cation |
| 56 | [C3H6N]+ | A common fragment from piperazine ring cleavage |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. While nominal mass spectrometry might not be able to distinguish between two ions with the same integer mass but different elemental formulas, HRMS can easily differentiate them.
For this compound (C10H15N3), the exact mass of the protonated molecule [M+H]+ would be calculated based on the precise masses of the most abundant isotopes of carbon, hydrogen, and nitrogen. This exact mass measurement serves as a powerful confirmation of the compound's identity. Any deviation between the measured exact mass and the calculated theoretical mass would be very small, typically in the parts-per-million (ppm) range.
Table 3: Theoretical Exact Mass for this compound
| Ion | Elemental Composition | Theoretical Exact Mass (Da) |
| [M+H]+ | C10H16N3 | 178.1339 |
| [M+Na]+ | C10H15N3Na | 200.1158 |
Tandem mass spectrometry, or MS/MS, is a powerful technique that involves multiple stages of mass analysis to further elucidate the structure of a compound. nih.gov In a typical MS/MS experiment, a specific precursor ion (often the molecular ion or a prominent fragment ion) is selected in the first mass analyzer. This selected ion is then subjected to fragmentation, usually through collision with an inert gas in a collision cell. The resulting product ions are then analyzed in a second mass analyzer. nih.gov
This process allows for the establishment of fragmentation pathways and the confirmation of the connectivity of different parts of the molecule. For this compound, an MS/MS experiment could involve selecting the protonated molecule [M+H]+ at m/z 178 and observing its fragmentation. The resulting product ion spectrum would reveal characteristic losses and fragments that confirm the presence of both the 2-methylpyridine and piperazine moieties. For example, a common fragmentation of protonated piperazine-containing compounds is the cleavage of the piperazine ring.
Table 4: Plausible MS/MS Fragmentation of [M+H]+ Ion of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Structure of Product Ion |
| 178.1 | 121.1 | 57.0 | Protonated 4-amino-2-methylpyridine |
| 178.1 | 94.1 | 84.0 | Protonated 2-methylpyridine |
| 121.1 | 94.1 | 27.0 | Loss of HCN from the pyridine ring |
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to distinguish between isomers and complex mixtures. nih.gov The key parameter obtained from an IMS experiment is the collision cross section (CCS), which is a measure of the effective area of the ion as it tumbles and collides with a buffer gas. nih.gov
The CCS value is a characteristic physical property of an ion and can be used for identification purposes, much like a retention time in chromatography or a mass-to-charge ratio in mass spectrometry. nih.gov For this compound, the measured CCS value would be influenced by the three-dimensional conformation of the ion in the gas phase, including the orientation of the piperazine ring relative to the pyridine ring. Experimentally determined CCS values can be compared to values in databases or to theoretically calculated values to aid in structural confirmation. nih.gov
Table 5: Illustrative Collision Cross Section Data
| Compound Class | Ion Type | Typical CCS Range (Ų) in N2 |
| Small Aromatic Amines | [M+H]+ | 120 - 160 |
| Piperazine Derivatives | [M+H]+ | 130 - 180 |
Note: The actual CCS value for this compound would need to be determined experimentally.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, revealing the exact positions of the atoms in the crystal lattice. mdpi.com
A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The exact spatial arrangement of the atoms, including the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the pyridine and piperazine rings. nih.govunimi.it
Intermolecular interactions: Details about how the molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions. unimi.it
This definitive structural information is invaluable for understanding the compound's physical and chemical properties and for validating the structural assignments made by other spectroscopic techniques.
Table 6: Key Crystallographic Parameters (Hypothetical Data)
| Parameter | Description | Example Value |
| Crystal System | The symmetry of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry elements of the unit cell. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | a = 10.5, b = 8.2, c = 12.1 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.3, γ = 90 |
| Z | The number of molecules in the unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Computational Chemistry and Theoretical Investigations of 1 2 Methylpyridin 4 Yl Piperazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP, are instrumental in predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.
A fundamental step in computational analysis is geometry optimization, which seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For a flexible molecule like 1-(2-Methylpyridin-4-yl)piperazine, which contains a piperazine (B1678402) ring, this process is crucial. The piperazine ring can exist in several conformations, most commonly a chair, boat, or twist-boat form.
A conformational energy landscape analysis, or a potential energy surface (PES) scan, would be performed by systematically rotating the dihedral angles, particularly around the C-N bonds connecting the pyridine (B92270) and piperazine rings. This analysis identifies the most stable conformers and the energy barriers between them. It is expected that the chair conformation of the piperazine ring would be the most stable, and the orientation of the 2-methylpyridine (B31789) group (axial vs. equatorial) would result in distinct, low-energy conformers. The optimized geometric parameters, such as bond lengths and angles, provide the foundation for all subsequent calculations. icm.edu.pl
Illustrative Data: Predicted Optimized Geometric Parameters This table presents typical bond lengths and angles that would be determined from a DFT geometry optimization. Actual values would be derived from calculation.
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
|---|---|---|
| Bond Lengths | ||
| Pyridine C-C | ~ 1.39 Å | |
| Pyridine C-N | ~ 1.34 Å | |
| Piperazine C-C | ~ 1.53 Å | |
| Piperazine C-N | ~ 1.46 Å | |
| Pyridine-Piperazine C-N | ~ 1.38 Å | |
| Bond Angles | ||
| Pyridine C-N-C | ~ 117° | |
| Piperazine C-N-C | ~ 110° | |
| Dihedral Angle |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. aimspress.com The MEP map illustrates regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the nitrogen atoms of the pyridine ring and the secondary amine of the piperazine ring, due to their lone pairs of electrons.
Positive Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. The hydrogen atoms bonded to the piperazine nitrogen and the methyl group on the pyridine ring would likely exhibit positive potential.
Neutral Regions (Green): These areas have a near-zero potential.
The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other polar molecules or ions. nih.govmdpi.com
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. aimspress.com
HOMO: Represents the ability to donate an electron. The electron density distribution of the HOMO indicates the most probable sites for electrophilic attack. In this compound, the HOMO is likely to be localized on the electron-rich piperazine and pyridine rings.
LUMO: Represents the ability to accept an electron. The LUMO's electron density highlights the most probable sites for nucleophilic attack. This is often centered on the aromatic pyridine ring system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov A small gap suggests the molecule is more polarizable and reactive. mdpi.com
Illustrative Data: FMO Energy Parameters This table shows representative energy values that would be calculated for the molecule. The gap is the difference between LUMO and HOMO energies.
| Parameter | Energy (eV) - Illustrative | Implication |
|---|---|---|
| E(HOMO) | -6.5 eV | Electron-donating capability |
| E(LUMO) | -1.5 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 5.0 eV | High kinetic stability, lower reactivity |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. icm.edu.pl It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. acadpubl.eu
For this compound, NBO analysis would quantify key interactions, such as:
π → π* interactions: Within the pyridine ring, indicating aromatic stabilization.
n → π* interactions: Delocalization of the lone pair (n) electrons from the piperazine nitrogens into the anti-bonding (π*) orbitals of the pyridine ring.
The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated. A higher E(2) value signifies a stronger interaction and greater charge delocalization, which stabilizes the molecule. nih.gov NBO analysis also provides a more robust calculation of atomic charges compared to other methods. nih.gov
Based on the energies of the HOMO and LUMO, a set of global reactivity indices can be calculated to quantify the chemical behavior of the molecule as a whole. mdpi.comresearchgate.net These descriptors are derived from conceptual DFT.
Table: Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ ≈ -χ) | Measures the ability of a species to accept electrons. |
Local reactivity descriptors, such as Fukui functions, would be used to identify the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net
To understand a molecule's behavior in a real-world chemical environment, it is essential to model the effects of the solvent. Computational models for solvation are generally categorized into two types:
Continuum Models (e.g., PCM): The Polarizable Continuum Model (PCM) treats the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective for modeling the bulk electrostatic effects of the solvent on the solute's geometry and electronic properties. aimspress.com
Explicit Solvent Models: In this method, individual solvent molecules are included in the calculation. This provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is significantly more computationally demanding.
For this compound, a PCM calculation would likely show a stabilization of polar conformers and an altered HOMO-LUMO gap compared to the gas phase. An explicit model using water, for example, would reveal the specific hydrogen bonding patterns between water molecules and the nitrogen atoms of the compound.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic and structural properties of molecules. In the context of piperazine derivatives, MD simulations have been employed to analyze the conformational changes and intermolecular interactions that are critical for their biological activity.
For instance, MD simulations of piperazine-immobilized polyvinyl alcohol membranes have been used to investigate the relationship between hydration and water mobilities, which is a key factor in determining membrane performance for CO2 capture. nitech.ac.jp These simulations provide insights into how the piperazine moiety influences the surrounding water molecules, a concept that can be extended to understand its behavior in a biological system. nitech.ac.jp Similarly, simulations of piperazin-1-ylpyridazine derivatives as dCTPase inhibitors have provided valuable information for ligand-based anticancer drug design. researchgate.net
The conformational flexibility of the piperazine ring is a significant aspect of its function. The N-methylpiperazine component, for example, possesses favorable lipophilic and steric characteristics, making it a suitable structural element for maintaining a balance of pharmacokinetic and pharmacodynamic properties. mdpi.com The two nitrogen atoms and the N-methyl group allow for various hydrophobic and charge transfer interactions with target enzymes. mdpi.com
Quantum Chemical Prediction of Spectroscopic Parameters (e.g., Theoretical IR, NMR Chemical Shifts, UV-Vis Transitions)
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules like this compound. These theoretical predictions, when compared with experimental data, help to validate the molecular structure and provide a deeper understanding of its electronic properties.
Density Functional Theory (DFT) is a commonly used method for these calculations. For example, DFT has been used to determine the conformational analysis, vibrational spectra, and nuclear magnetic shielding tensors of piperazine derivatives. scispace.com The calculated values are often in good agreement with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.comnih.gov
Theoretical Infrared (IR) Spectra:
Theoretical IR spectra can be calculated to help assign the vibrational modes observed in experimental spectra. For instance, in studies of similar piperazine compounds, the characteristic stretching modes of aromatic C-C bonds are observed between 1650 and 1610 cm-1. scispace.com This information is valuable for confirming the presence of the pyridine ring in this compound. The use of semi-empirical molecular orbital calculations and normal mode analysis has also proven effective in determining the conformation of piperazine derivatives. nih.gov
Theoretical NMR Chemical Shifts:
Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate NMR chemical shifts. scispace.com These calculations can predict the 1H and 13C NMR chemical shifts for different conformations of the molecule. For example, in a study of 4-(1-pyrrolidinyl)piperidine, theoretical calculations helped to identify the most stable conformers in different solvents. researchgate.net The chemical shifts of the CH2 groups in the piperazine ring and the protons of the pyridine ring can be accurately predicted. scispace.com
Theoretical UV-Vis Transitions:
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This provides information about the electronic transitions and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scispace.com These calculations are crucial for understanding the photophysical properties of the molecule.
Below is a table summarizing the types of spectroscopic data that can be predicted using quantum chemical methods:
| Spectroscopic Parameter | Computational Method | Information Obtained |
| Infrared (IR) Frequencies | DFT, Semi-empirical methods | Vibrational modes, functional group identification, conformational analysis. scispace.comnih.gov |
| NMR Chemical Shifts | GIAO, DFT | 1H and 13C chemical shifts, structural and conformational analysis. scispace.comresearchgate.net |
| UV-Vis Transitions | TD-DFT | Electronic transitions, HOMO-LUMO energy gap, photophysical properties. scispace.com |
Molecular Docking Studies for Predictive Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as this compound, will interact with a biological target, typically a protein.
Molecular docking studies can provide detailed information about the binding modes and affinities of piperazine derivatives with various biological macromolecules. These studies are crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. nih.gov
For example, docking studies have been used to investigate the binding of piperazine derivatives to a range of targets, including:
Dipeptidyl peptidase-IV (DPP-IV): Docking studies have established a good binding affinity of piperazine-derived compounds at the DPP-IV active site, which is relevant for the treatment of type 2 diabetes. nih.gov
Thymidine phosphorylase: Molecular docking has revealed that piperazine analogs can form strong hydrogen bonding networks with the active site residues of this enzyme, which is a target for anti-cancer therapies. nih.gov
Monoamine Oxidase (MAO): Docking studies have been used to understand the interactions of piperazine derivatives with both MAO-A and MAO-B, which are targets for antidepressants and neuroprotective agents. researchgate.net
Histamine H3 Receptors: Docking has shown that the aromatic moiety of piperidine (B6355638) ethers can provide π–π stacking interactions, while a protonated nitrogen atom can form a salt bridge and cation–π interactions. nih.gov
The following table summarizes some of the key interactions observed in docking studies of piperazine derivatives:
| Target Protein | Key Interactions | Reference |
| DPP-IV | Good binding affinity at the active site | nih.gov |
| Thymidine phosphorylase | Strong hydrogen bonding networks | nih.gov |
| MAO-A | Interactions with key active site residues | researchgate.net |
| Histamine H3 Receptor | π–π stacking, salt bridge, cation–π interactions | nih.gov |
Covalent docking is a specialized type of molecular docking that is used to model the interaction of irreversible inhibitors with their target proteins. Covalent inhibitors form a stable, covalent bond with the target, leading to prolonged inhibition. nih.gov
The mechanism of covalent inhibition involves two steps: first, the inhibitor binds non-covalently to the target protein, and second, a covalent bond is formed between an electrophilic "warhead" on the inhibitor and a nucleophilic residue on the protein. nih.gov If the reverse reaction rate is negligible, the inhibitor is considered irreversible. nih.gov
While there is no specific information in the provided search results about the use of covalent docking for this compound, the principles of covalent docking could be applied if this molecule were to be modified to include a reactive electrophilic group. This would allow for the design of irreversible inhibitors targeting specific enzymes.
Structure Activity Relationships Sar and Ligand Design Principles for 1 2 Methylpyridin 4 Yl Piperazine Derivatives
Systematic Exploration of Substituent Effects on Biological Target Modulation
The biological activity of derivatives based on the 1-(2-Methylpyridin-4-yl)piperazine core is profoundly influenced by the nature and position of substituents on both the piperazine (B1678402) and pyridine (B92270) rings. Systematic modifications have been crucial in optimizing potency, selectivity, and pharmacokinetic properties for a range of biological targets, including monoamine oxidase (MAO), cholinesterases, and various kinases. researchgate.netnih.govnih.gov
The piperazine ring, with its two nitrogen atoms, offers a key point for modification. researchgate.net Substitutions on the N4 nitrogen of the piperazine are particularly common and impactful. For instance, in the development of MAO inhibitors, attaching different substituted phenyl rings via a linker to the piperazine nitrogen has yielded compounds with significant inhibitory activity. Research has shown that the electronic properties of these substituents are critical. In a series of 1,2,4-triazole-piperazine hybrids, compounds with hydrogen, fluoro, chloro, and nitro groups at the 4-position of the phenyl ring displayed potent MAO-A inhibition. nih.gov The chloro-substituted derivative (Compound 5c) emerged as the most effective, indicating that electron-withdrawing groups can enhance activity. nih.gov
Similarly, in the design of anticancer agents, attaching various substituted phenylpiperazines to a 1,2-benzothiazine scaffold has been explored. mdpi.com The introduction of electron-donating (like -CH3 or -OCH3) and electron-withdrawing (like -Cl or -F) substituents on the phenyl ring influences the compound's lipophilicity and, consequently, its ability to penetrate cellular membranes to interact with targets like DNA. mdpi.com
The pyridine ring itself can also be modified. While the core of this article is the 2-methylpyridin-4-yl variant, related studies on similar scaffolds, such as 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo-[d]imidazoles, have demonstrated that modifications to this aromatic system can impart activities like tuberculostatic effects. researchgate.net The methyl group at the 2-position of the pyridine ring in the parent compound influences the steric and electronic environment, which can be a key factor in target binding.
The following table summarizes the effects of various substituents on the biological activity of piperazine derivatives against different targets.
| Target | Scaffold/Series | Key Substituent(s) | Observed Effect | Reference Compound(s) |
| MAO-A | 1,2,4-Triazole-piperazine hybrids | 4-Chloro-phenyl on piperazine | Most potent inhibition (IC50 = 0.070 µM) | 5c |
| MAO-A | 1-(2-Pyrimidin-2-yl)piperazine derivatives | 4-Nitrophenyl or Benzhydryl on piperazine | Selective MAO-A inhibition | 2j, 2m |
| Anticancer (MCF7) | Phenylpiperazine derivatives of 1,2-benzothiazine | 3,4-Dichlorophenyl on piperazine | Strong cytotoxicity, better than doxorubicin | BS230 |
| Alzheimer's Disease (hAChE, hBACE-1) | 5-Phenyl-1,3,4-oxadiazol-2-thiol hybrids | Benzylpiperidine moiety | Inhibition comparable to donepezil | 5d, 5f |
| Calcium Channel Blockade | 1,4-Piperazine derivatives of aryloxyaminopropanes | Aryloxyaminopropane group | Ca-antagonistic activity | N/A |
Pharmacophore Modeling and De Novo Ligand Design Strategies
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For this compound derivatives, pharmacophore models are constructed based on the structures of known active compounds to guide the design of new, potentially more potent ligands. researchgate.net
A typical pharmacophore for piperazine-based compounds includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. researchgate.netnih.gov The piperazine ring itself is a versatile component, offering rigidity, a large polar surface area, and the potential for two hydrogen bond acceptors (the nitrogen atoms). researchgate.net The 2-methylpyridine (B31789) portion provides a key aromatic feature and a potential hydrophobic interaction site.
De novo design strategies leverage these pharmacophore models to build novel molecules from scratch. This approach can be combined with scaffold hopping, where the core structure is replaced with a different one that maintains the crucial pharmacophoric features. For example, a series of 1,4-disubstituted piperazine-2,5-diones were designed as antioxidants using a scaffold-hopping strategy based on bisepoxylignans. nih.gov This demonstrates how the fundamental properties of the piperazine moiety can be retained while exploring new chemical space. nih.gov
The process often involves:
Feature Identification: Analyzing a set of active ligands to identify common features like aromatic rings, hydrogen bond acceptors/donors, and hydrophobic groups.
Model Generation: Creating a 3D model that represents the spatial arrangement of these identified features.
Database Screening: Using the pharmacophore model to search virtual libraries of compounds to find molecules that match the required 3D arrangement.
De Novo Design: Employing computational algorithms to build new molecules that fit the pharmacophore model, often by connecting molecular fragments in novel ways.
For instance, pharmacophore models for Tankyrase 1 inhibitors were developed from hits identified through DNA-encoded chemical libraries. These models included multiple hydrogen bond acceptors and aromatic rings, features readily provided by piperazine-based scaffolds. nih.gov
Molecular Recognition Mechanisms at Protein Binding Sites
Understanding how this compound derivatives interact with their protein targets at an atomic level is crucial for rational drug design. Molecular docking and other computational studies, such as Quantum-Polarized Ligand Docking (QPLD), have revealed key recognition mechanisms. nih.govnih.gov
The piperazine nitrogen atoms are frequently involved in critical interactions. They are basic and can be protonated at physiological pH, allowing them to form strong ionic bonds or salt bridges with acidic amino acid residues like aspartate (Asp) and glutamate (B1630785) (Glu) in a binding pocket. nih.gov For example, in studies of piperidine (B6355638)/piperazine-based ligands binding to the sigma-1 receptor (S1R), the piperidine nitrogen formed a bidentate salt bridge with both Glu172 and Asp126. nih.gov This interaction was further stabilized by a π-cation interaction with a phenylalanine (Phe107) residue. nih.gov
The pyridine ring contributes to binding primarily through hydrophobic and aromatic interactions, such as π-π stacking with aromatic amino acid residues like tyrosine (Tyr), tryptophan (Trp), or phenylalanine (Phe). The 2-methyl group can provide an additional hydrophobic contact, enhancing binding affinity and potentially contributing to selectivity by fitting into a specific sub-pocket.
In the case of piperazine derivatives designed as dipeptidyl peptidase-IV (DPP-IV) inhibitors, QPLD studies showed that the ligands fit into the enzyme's binding site and form hydrogen bonds with a host of residues, including Tyr631, Tyr662, and Glu205/206. nih.gov
The table below highlights specific molecular interactions observed for piperazine derivatives with their target proteins.
| Target Protein | Derivative Class | Key Interacting Residues | Type of Interaction |
| Sigma-1 Receptor (S1R) | Piperidine/piperazine-based S1R agonists | Glu172, Asp126, Phe107 | Salt bridge, π-cation interaction |
| Dipeptidyl Peptidase-IV (DPP-IV) | Sulfonamide-piperazine derivatives | R125, E205, E206, Y631, Y662 | Hydrogen bonding |
| Topoisomerase II (Topo II) | Phenylpiperazine derivatives of 1,2-benzothiazine | DNA minor groove | Intercalation/Binding |
| Acetylcholinesterase (AChE) | Oxadiazol-piperazine hybrids | Peripheral and catalytic sites | Dual binding site interaction |
Rational Design of Ligands for Specific Biological Pathways
The versatility of the this compound scaffold allows for its rational application in designing ligands that target specific biological pathways implicated in various diseases. nih.govnih.govontosight.ai This involves a multi-targeted directed ligand design approach, where a single molecule is engineered to interact with multiple nodes within a pathological network. nih.govresearchgate.net
Alzheimer's Disease (AD): The complex pathology of AD has driven the development of multi-target ligands. Derivatives of piperazine have been designed to simultaneously inhibit human acetylcholinesterase (hAChE), butylcholinesterase (hBChE), and β-secretase-1 (hBACE-1), while also preventing the aggregation of amyloid-β (Aβ) peptides. nih.gov For example, hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol with piperazine have demonstrated this multi-target profile, showcasing a strategy to address the cholinergic deficit, amyloid plaque formation, and neuroinflammation associated with AD. nih.gov
Cancer: In oncology, piperazine derivatives have been rationally designed to function as anticancer agents. One strategy involves creating molecules that inhibit topoisomerase II and bind to the minor groove of DNA, disrupting cancer cell replication. mdpi.com The design of phenylpiperazine derivatives of 1,2-benzothiazine was based on this principle, leading to compounds with potent cytotoxic activity against breast cancer cell lines. mdpi.com
Oxidative Stress-Related Diseases: Oxidative stress is a key factor in neurodegenerative diseases. Novel 1,4-disubstituted piperazine-2,5-dione derivatives were designed as antioxidants. nih.gov Mechanistic studies revealed that the most active compound, 9r, protects cells from oxidative damage by reducing reactive oxygen species (ROS) production and activating the IL-6/Nrf2 positive-feedback loop, a crucial cell survival pathway. nih.gov This demonstrates the design of ligands not just for a single protein, but to modulate an entire signaling cascade. nih.govontosight.ai
This targeted approach, which combines structural knowledge with an understanding of disease biology, underscores the power of the this compound scaffold in modern drug discovery.
Preclinical Research on Biological Targets and Mechanisms of Action for 1 2 Methylpyridin 4 Yl Piperazine and Its Analogues
Identification and Validation of Novel Biological Targets in Preclinical Models
The identification of novel biological targets for a compound like 1-(2-Methylpyridin-4-yl)piperazine can be pursued through several advanced preclinical methodologies. Techniques such as chemical proteomics, which utilizes affinity-based probes or phenotypic screening in various cell-based models followed by target deconvolution, are often employed.
Once a potential novel target is identified, validation is a critical next step. This involves using genetic techniques like CRISPR/Cas9 or siRNA to knock down the target in preclinical models and observing if the resulting phenotype mimics the effect of the compound. Further validation can be achieved through the development of tool compounds with different chemical scaffolds that also modulate the identified target.
As of the latest review of scientific literature, there are no published studies identifying or validating novel biological targets specifically for this compound.
Selectivity Profiling and Off-Target Binding Investigations for Drug Discovery
Selectivity is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing adverse effects. For this compound, a comprehensive selectivity profile would be generated by screening it against a large panel of receptors, ion channels, transporters, and enzymes. This is often conducted by contract research organizations (CROs) that offer standardized screening panels.
The goal is to demonstrate that the compound binds to its intended target with significantly higher affinity than to other, unintended targets ("off-targets"). A common metric is the selectivity ratio, which is the Ki or IC50 for an off-target divided by the Ki or IC50 for the primary target. A high selectivity ratio is desirable.
Off-target binding investigations are crucial for predicting potential side effects. For instance, binding to the hERG potassium channel, a common off-target, can indicate a risk of cardiac arrhythmias.
Currently, a detailed selectivity profile and specific off-target binding data for this compound are not available in the public domain.
Advanced Analytical Methodologies for Research on 1 2 Methylpyridin 4 Yl Piperazine
Chromatographic Techniques for High-Resolution Separation and Quantification in Research Samples
Chromatography stands as a cornerstone for the separation and quantification of 1-(2-Methylpyridin-4-yl)piperazine from complex matrices. The versatility of chromatographic methods allows for tailored approaches to address specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of piperazine (B1678402) and its derivatives due to its high resolution and sensitivity. doi.orgrdd.edu.iq Method development often involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and quantification.
For instance, a reversed-phase HPLC method might employ a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. doi.orgresearchgate.net In some cases, derivatization of the analyte is necessary to enhance its detectability, especially when using a UV detector, as piperazine itself does not possess a strong chromophore. jocpr.comresearchgate.net For example, a method was developed using NBD-Cl (4-chloro-7-nitrobenzofuran) to form a stable, UV-active derivative of piperazine, allowing for its detection at low levels. jocpr.comresearchgate.net
Validation of the HPLC method is a critical step to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. jocpr.comfda.govtbzmed.ac.ir Linearity is typically established by analyzing a series of solutions with known concentrations and demonstrating a linear relationship between concentration and detector response. jocpr.comresearchgate.net Accuracy is assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix, with percentage recoveries often ranging from 95.74% to 110.18%. jocpr.comnih.gov Precision is evaluated by analyzing multiple preparations of the same sample, with the relative standard deviation (%RSD) of the results serving as a measure of precision. jocpr.comresearchgate.net A %RSD of less than 2.0% is often considered acceptable for precision. researchgate.net
Table 1: Example of HPLC Method Parameters for Piperazine Analysis
| Parameter | Condition |
|---|---|
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) jocpr.com |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) jocpr.com |
| Flow Rate | 1.0 mL/min jocpr.com |
| Column Temperature | 35°C jocpr.com |
| Detection | UV at 340 nm jocpr.com |
| Injection Volume | 10 µL jocpr.com |
Gas Chromatography (GC) Applications in Volatile Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC is particularly useful for the determination of volatile impurities and related substances. researchgate.nettsijournals.com A simple and cost-effective GC method can be developed for the quantitative determination of piperazine and its methylated derivatives. researchgate.nettsijournals.com
The separation in GC is typically achieved on a capillary column, such as a DB-17, with an inert carrier gas like helium. researchgate.nettsijournals.com The injector and detector temperatures are optimized to ensure efficient vaporization of the sample and sensitive detection of the analytes. researchgate.nettsijournals.com A flame ionization detector (FID) is commonly used for the detection of organic compounds. tsijournals.com Similar to HPLC, GC methods must be validated for parameters like linearity, accuracy, precision, specificity, ruggedness, and robustness. researchgate.net
Table 2: Example of GC Method Parameters for Piperazine Analysis
| Parameter | Condition |
|---|---|
| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) researchgate.net |
| Carrier Gas | Helium at 2 mL/min researchgate.net |
| Injector Temperature | 250°C researchgate.net |
| Detector Temperature | 260°C (FID) researchgate.net |
| Oven Program | 150°C (10 min), then 35°C/min to 260°C (2 min) researchgate.net |
| Injection Volume | 1.0 µL researchgate.net |
Enantiomeric Separation via Chiral Chromatography for Stereoisomers
For chiral compounds like this compound, which may exist as enantiomers, chiral chromatography is essential for their separation and quantification. The separation of enantiomers is crucial as they can exhibit different pharmacological activities. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, have proven effective in resolving enantiomers of piperazine derivatives. nih.gov
For example, Chiralcel OD and Chiralpak AD columns have been successfully used for the enantioselective separation of 1,4-disubstituted piperazine derivatives. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, plays a significant role in achieving the desired separation. The differences in selectivity observed between different chiral stationary phases can be attributed to factors like lipophilicity and steric interactions. nih.gov
Hyphenated Techniques for Comprehensive Chemical Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex samples. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound and its metabolites in biological matrices. nih.govscienceasia.org The LC system separates the components of the mixture, which are then introduced into the mass spectrometer for ionization and detection. researchgate.net The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the specificity and sensitivity of the analysis. scienceasia.org LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of drugs and their metabolites in plasma. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that is widely used for the identification and quantification of volatile and semi-volatile compounds. nih.govfigshare.com In GC-MS, the gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information about each component. researchgate.net This technique is particularly valuable for the analysis of complex mixtures and the identification of unknown impurities. figshare.comrsc.org GC-MS has been employed in metabolism studies of piperazine-derived drugs, allowing for the identification of various metabolites in urine samples. nih.gov
Rigorous Method Validation in Academic and Research Contexts (Specificity, Precision, Accuracy, Robustness, Ruggedness)
Rigorous method validation is a prerequisite for any analytical method used in academic and research settings to ensure the reliability and integrity of the generated data. fda.govtbzmed.ac.ir The validation process demonstrates that the analytical procedure is suitable for its intended purpose. fda.gov The key parameters that are evaluated during method validation include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fda.gov It is typically expressed as the relative standard deviation (RSD). jocpr.com
Accuracy: The closeness of the test results obtained by the method to the true value. fda.gov It is often determined by recovery studies. jocpr.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. jocpr.com
Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc. jocpr.com
The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, which are widely adopted in the pharmaceutical industry and academic research. fda.gov
Q & A
Q. What are the standard synthetic routes for 1-(2-Methylpyridin-4-yl)piperazine, and how do structural modifications affect yield and purity?
The synthesis typically involves coupling pyridine derivatives with piperazine rings using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) . Modifications, such as introducing beta-cyclodextrin, can reduce toxicity but may lower biological activity due to steric hindrance or altered solubility . Elemental analysis and spectral methods (e.g., NMR, IR) are critical for confirming structural integrity, with purity assessed via HPLC (≥95% recommended for pharmacological studies) .
Q. How is the local anesthetic activity of piperazine derivatives evaluated in preclinical models?
Infiltration anesthesia models in rodents are commonly used. For example, compounds are administered subcutaneously, and anesthetic duration/effectiveness is measured via pain response inhibition (e.g., tail-flick or paw-withdrawal tests). Data from such studies (Table V in ) show variance in efficacy linked to substituents: phenyl-propionic or phenoxyethyl radicals enhance activity, while bulkier groups reduce it .
Q. What analytical techniques are essential for characterizing piperazine derivatives?
- Structural confirmation : X-ray crystallography (for supramolecular interactions) , NMR (1H/13C for substituent positioning) .
- Purity : HPLC with UV detection (λ = 254 nm) .
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C for stable derivatives) .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed biological activities of piperazine derivatives?
Molecular docking (e.g., AutoDock Vina) and DFT calculations analyze binding affinities to targets like T-type calcium channels or serotonin receptors. For instance, beta-cyclodextrin-modified derivatives showed lower activity despite computational predictions of high antiplatelet potential . This discrepancy may arise from solvent accessibility or off-target interactions, which molecular dynamics simulations can clarify .
Q. What strategies optimize the balance between toxicity and efficacy in piperazine-based drug candidates?
- Cyclodextrin inclusion complexes : Reduce toxicity by masking reactive groups but may require co-solvents to improve bioavailability .
- Substituent tuning : Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring enhance receptor affinity but increase metabolic instability. Methyl groups (as in 2-methylpyridinyl) improve lipophilicity without significant toxicity .
- Prodrug approaches : Esterification of piperazine amines can mitigate hepatotoxicity .
Q. What role does the piperazine scaffold play in multi-target drug discovery for complex diseases?
Piperazine’s flexible chair conformation enables binding to diverse targets:
- Anticancer : Triazine-piperazine hybrids inhibit breast cancer cell proliferation (IC₅₀ = 2.1–8.7 μM) via topoisomerase II inhibition .
- Analgesia : Derivatives with (4-substituted phenyl)alkyl chains show µ-opioid receptor agonism (Ki = 12–45 nM) .
- Antimicrobial : Benzodioxinylcarbonyl groups enhance penetration into bacterial biofilms .
Q. How do supramolecular interactions influence the crystallization and stability of piperazine derivatives?
Inclusion complexes with hosts like cucurbit[6]uril stabilize piperazine via H-bonding (O–H⋯N, C–H⋯O) and π-π stacking. For example, crystal packing analysis reveals that chair conformations with axial substituents favor lattice stability . Thermal studies (DSC) show such complexes have higher melting points (>250°C) vs. free derivatives .
Q. What experimental models are suitable for evaluating antiplatelet activity in piperazine derivatives?
- In vitro : Platelet-rich plasma (PRP) assays measure ADP-induced aggregation inhibition (IC₅₀ values). Derivatives with nitro groups show 60–80% inhibition at 10 μM .
- In vivo : Ferric chloride-induced thrombosis models in mice assess clot formation time and bleeding risk .
Methodological Considerations
Q. How should researchers address low solubility in piperazine derivatives during formulation?
Q. What statistical approaches are recommended for analyzing contradictory pharmacological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
